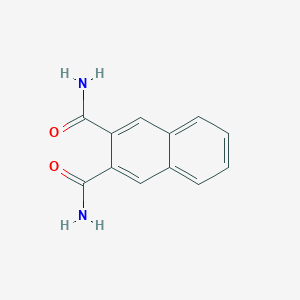

Naphthalene-2,3-dicarboxamide

Description

Contextual Significance of Naphthalene-Based Scaffolds in Contemporary Organic and Materials Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a fundamental building block in the development of a wide array of organic compounds. ekb.eg Its rigid and planar structure, combined with its rich electron density, makes it an attractive scaffold for creating complex molecular architectures with specific functions. In recent years, naphthalene-based structures have garnered significant attention in both organic and materials chemistry due to their versatile therapeutic properties and their utility in creating novel materials with unique optical and electronic characteristics. ekb.egresearchgate.net

The inherent properties of the naphthalene core can be fine-tuned through the introduction of various functional groups, leading to a diverse range of derivatives with applications spanning from pharmaceuticals to organic electronics. ekb.egnih.gov For instance, numerous FDA-approved drugs, such as naproxen (B1676952) and propranolol, feature a naphthalene moiety, highlighting its importance in medicinal chemistry. ekb.eg Beyond pharmaceuticals, naphthalene derivatives are integral to the development of advanced materials, including polymers, dyes, and sensors. ontosight.aigoogle.com The ability to modify the naphthalene scaffold allows chemists to control properties such as fluorescence, electron affinity, and self-assembly, paving the way for innovations in materials science. nih.govacs.org

Delineation of Naphthalene-2,3-dicarboxamide within the Broader Naphthalene Derivative Family

Within the extensive family of naphthalene derivatives, this compound holds a specific and important position. It is structurally characterized by a naphthalene core with two amide functional groups attached at the 2 and 3 positions. These amide groups are derived from the corresponding 2,3-dicarboxylic acid. chemicalbook.com This particular substitution pattern distinguishes it from other isomers like the 1,4,5,8-naphthalene diimides, which have been more extensively studied in the context of organic electronics. nih.govacs.org

The precursor to this compound is 2,3-naphthalenedicarboxylic acid, an important intermediate in the synthesis of various fine chemicals, including liquid crystal display materials and pharmaceuticals. chemicalbook.com The conversion of the dicarboxylic acid to the dicarboxamide introduces amide functionalities that can engage in hydrogen bonding, influencing the compound's solid-state packing and supramolecular chemistry.

Overview of Academic Research Trajectories and Scholarly Importance of this compound

Academic research on this compound and its parent compounds has explored its synthesis and reactivity. For example, studies have detailed the photochemical reactions of related N-substituted naphthalene-2,3-dicarboximides with alkenes, revealing complex reaction pathways that can lead to the formation of oxetanes and other addition products. acs.org These investigations provide insight into the fundamental reactivity of the excited states of these naphthalene systems.

Furthermore, the related compound, Naphthalene-2,3-dicarboxaldehyde, has been extensively used as a derivatizing agent for the sensitive detection of primary amines in analytical chemistry, utilizing techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with fluorescence detection. pickeringlabs.comresearchgate.net This highlights the utility of the 2,3-disubstituted naphthalene framework in developing highly sensitive analytical methods. While direct research on this compound itself is more limited compared to its dicarboxaldehyde or dicarboxylic acid analogues, the existing literature on related compounds underscores the potential for this molecule in various fields of chemical research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| Exact Mass | 214.074 g/mol |

| PSA (Polar Surface Area) | 88.16 Ų |

| LogP | 2.806 |

| Data sourced from Molbase Encyclopedia molbase.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABIEOPOGPOCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408344 | |

| Record name | 2,3-Naphthalenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106733-12-4 | |

| Record name | 2,3-Naphthalenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Naphthalene 2,3 Dicarboxamide

Direct Synthesis Routes to Naphthalene-2,3-dicarboxamide

The most straightforward methods to synthesize this compound involve the derivatization of Naphthalene-2,3-dicarboxylic acid or its anhydride (B1165640).

Amidation of Naphthalene-2,3-dicarboxylic Acid or its Activated Derivatives

The conversion of Naphthalene-2,3-dicarboxylic acid to this compound is a common amidation reaction. To facilitate this transformation, the carboxylic acid groups are often activated. A classical method involves converting the dicarboxylic acid into its more reactive acid chloride derivative. This is typically achieved by treating the Naphthalene-2,3-dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting Naphthalene-2,3-dicarbonyl dichloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the desired dicarboxamide. preprints.orgmdpi.com

The general two-step process is as follows:

Activation: Naphthalene-2,3-dicarboxylic acid + Thionyl chloride (SOCl₂) → Naphthalene-2,3-dicarbonyl dichloride

Amidation: Naphthalene-2,3-dicarbonyl dichloride + Ammonia (NH₃) → this compound

Alternatively, activating agents can be used to promote the direct amidation of the carboxylic acid without isolating the acid chloride intermediate. Reagents like propylphosphonic acid anhydride (T3P®) have been shown to be effective for similar transformations, facilitating the reaction under milder conditions. beilstein-journals.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Naphthalene-1,4-dicarboxylic acid | 1. SOCl₂, DMF (cat.) 2. Amine | Naphthalene-1,4-dicarboxamide | Not specified | mdpi.com |

| 2-Hydroxy-3-naphthoic acid | 1. SOCl₂ 2. Ammonium acetate | 2-Hydroxy-3-naphthoic acid amide | 77 (mole %) | google.com |

This table presents data for analogous naphthalene (B1677914) carboxamide syntheses to illustrate the general methodology.

Preparation from Naphthalene-2,3-dicarboxylic Anhydride

Naphthalene-2,3-dicarboxylic anhydride serves as a convenient starting material for the synthesis of this compound. The reaction involves the ring-opening of the anhydride with ammonia. This process can be carried out by heating the anhydride with an ammonia source. For instance, a similar compound, naphthalene-1,8-dicarboxylic acid imide, is prepared by reacting the corresponding anhydride with gaseous ammonia at elevated temperatures and pressures. google.com This method often proceeds with high yield and purity. The reaction with Naphthalene-2,3-dicarboxylic anhydride would initially form the monoamide-monoacid, which upon further reaction or heating, cyclizes to the imide or, under different conditions, can be converted to the dicarboxamide. The reaction of Naphthalene-2,3-dicarboxylic anhydride with amino alcohols has been shown to produce N-substituted imides. hcchems.com

Precursor Synthesis and Advanced Preparative Strategies for Naphthalene-2,3-dicarboxylic Acid

The availability of Naphthalene-2,3-dicarboxylic acid is crucial for the synthesis of its dicarboxamide derivative. Several methods have been developed for its preparation.

Controlled Carboxylation Reactions (e.g., Henkel Process)

The Henkel process, or Henkel rearrangement, is a significant industrial method for producing aromatic carboxylic acids. It involves the thermal disproportionation of alkali metal salts of aromatic carboxylic acids. For the synthesis of Naphthalene-2,3-dicarboxylic acid, an alkali metal salt of 2-naphthoic acid is heated under a high pressure of carbon dioxide in the presence of a catalyst. google.com The choice of catalyst and reaction conditions is critical to selectively obtain the 2,3-isomer over other isomers like the 2,6-dicarboxylic acid. google.comresearchgate.net Cadmium and zinc salts are often employed as catalysts. trea.comoup.com A patent describes the production of 2,3-dicarboxynaphthalenes from alkali metal 2-naphthoates by reacting them under anhydrous conditions at temperatures below 500°C with carbon dioxide. google.com

| Starting Material | Catalyst | Temperature (°C) | Pressure (psig CO₂) | Product | Yield (%) | Reference |

| Potassium-2-naphthoate | None | 400 | ~1050 | Naphthalene-2,3-dicarboxylic acid | 5.0 | google.com |

| Sodium-2-naphthoate | Cadmium Carbonate | Not specified | Not specified | Naphthalene-2,3-dicarboxylic acid | Markedly improved | google.com |

| Dipotassium 1,8-naphthalenedicarboxylate | Zinc(II) and Halide anions | 350-450 | High | Dipotassium 2,6-naphthalenedicarboxylate | High | oup.com |

This table includes data from Henkel-type reactions for various naphthalenedicarboxylic acids to illustrate the process.

Multi-step Organic Synthesis via Ortho-Phthalaldehyde

A versatile laboratory-scale synthesis of Naphthalene-2,3-dicarboxylic acid starts from ortho-phthalaldehyde. A patented method outlines a sequence of reactions including acetalization, reduction, hydrolysis, cycloaddition, dehydration, and a final hydrolysis step to yield the target molecule. google.comchemicalbook.com This multi-step approach allows for the construction of the naphthalene ring system with the desired carboxylation pattern. One of the key steps is a Diels-Alder type cycloaddition reaction. google.com

A general outline of the synthetic sequence is:

Acetalization of ortho-phthalaldehyde.

Reduction of the remaining aldehyde group.

Hydrolysis of the acetal.

Cycloaddition with a suitable dienophile (e.g., maleic anhydride). google.com

Dehydration of the adduct.

Hydrolysis to yield Naphthalene-2,3-dicarboxylic acid. google.comchemicalbook.com

Sustainable Synthetic Approaches for Related Precursors (e.g., Mechanochemical Methods)

In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solvent-based synthesis, often leading to reduced waste, shorter reaction times, and improved energy efficiency. acs.org While direct mechanochemical synthesis of Naphthalene-2,3-dicarboxylic acid is not widely reported, the application of this technique to related compounds highlights its potential. For instance, the mechanochemical synthesis of metal-organic frameworks (MOFs) using naphthalenedicarboxylic acids as linkers is an area of active research. researchgate.netingentaconnect.com Furthermore, a report on the mechanochemical synthesis of naphthalene-2,3-dicarboxylic acid diethyl ester demonstrates the feasibility of applying ball-milling techniques to precursors of the target amide. researchgate.net These studies suggest that a solvent-free or low-solvent mechanochemical approach could be developed for the synthesis of Naphthalene-2,3-dicarboxylic acid itself, contributing to greener chemical manufacturing.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile platform for chemical modification. Strategies for its functionalization can be broadly categorized into modifications at the peripheral amide functionalities and alterations directly on the aromatic core. These derivatizations are crucial for tuning the molecule's electronic, optical, and structural properties for various applications.

N-Substitution on the Amide Functionalities

The introduction of substituents on the nitrogen atoms of the amide groups (N-substitution) is a primary strategy for modifying the properties of this compound. While having a lesser impact on the core electronic and optical properties compared to direct core substitution, N-functionalization is critical for influencing solubility, molecular organization, and steric properties. researchgate.net The properties of imide derivatives, and by extension dicarboxamides, are strongly dependent on the nature of the substituent in the imide ring. nih.gov

The general approach to synthesizing N-substituted derivatives involves the condensation of naphthalene-2,3-dicarboxylic acid or its derivatives (like the corresponding anhydride or acyl chlorides) with a primary or secondary amine. nih.govqmul.ac.uk The choice of amine determines the resulting functionality attached to the amide nitrogen.

Common N-Substitution Strategies:

Alkylation and Arylation: Reaction with primary alkyl or aryl amines yields N,N'-dialkyl or N,N'-diaryl naphthalene-2,3-dicarboxamides, respectively. These reactions are typically carried out under conditions that facilitate amide bond formation. The size and nature of these substituents can influence molecular packing in the solid state. nih.govbeilstein-journals.org

Introduction of Functional Groups: Amines bearing additional functional groups can be used to introduce specific properties. For example, using amino acids or peptides can impart chirality and lead to the formation of complex, self-assembled nanostructures. acs.org Similarly, amines with ether, ester, or other functionalities can be employed to fine-tune solubility and intermolecular interactions.

The table below illustrates potential N-substituted derivatives based on common synthetic methodologies for amides and imides.

| Reactant Amine | Resulting N-Substituent | Potential Influence |

| Propylamine | N,N'-Dipropyl | Increased solubility in organic solvents |

| Aniline | N,N'-Diphenyl | Modified crystal packing, potential for π-stacking interactions |

| Glycine methyl ester | N,N'-bis(Methoxycarbonylmethyl) | Introduction of ester functionality, potential for hydrolysis |

| 4-Aminophenol | N,N'-bis(4-Hydroxyphenyl) | Introduction of hydrogen-bonding sites |

This table is illustrative of potential derivatives based on established amide synthesis principles.

Palladium-Catalyzed Annulation for Extended Polycyclic Systems

A powerful strategy for extending the π-conjugated system of naphthalene-based imides involves palladium-catalyzed annulation reactions. This method allows for the synthesis of a broad range of polycyclic aromatic dicarboximides (PADIs) by fusing additional aromatic rings onto the naphthalene framework. acs.orgacs.org This approach is a convergent method where a readily available naphthalene dicarboximide is annulated with another polycyclic aromatic hydrocarbon (PAH) to create a larger, more complex system. acs.orgacs.org

The reaction typically involves a dibromo-naphthalene dicarboximide derivative which undergoes a cascade reaction with an aryl boronic acid pinacol (B44631) ester. This cascade is proposed to proceed via an initial Suzuki-Miyaura cross-coupling, followed by an intramolecular Heck-type cyclization or direct arylation to form the fused system. thieme-connect.comnih.govacs.org The choice of solvent has been shown to be critical, with 1-chloronaphthalene (B1664548) often providing the highest yields. acs.orgacs.org

This methodology has been successfully applied to synthesize a variety of planar and even curved PADIs by coupling with different carbo- and heterocyclic boronic esters. acs.orgacs.org Two-fold annulation can also be achieved using arene diboronic esters, leading to the formation of polycyclic aromatic bis(dicarboximides). acs.orgacs.org

The table below summarizes the results of palladium-catalyzed annulation reactions starting from a dibromonaphthalene dicarboximide precursor, demonstrating the versatility of this method in creating extended π-systems.

| Aryl Boronic Pinacol Ester Substrate | Yield of Annulated Product | Reference |

| Naphthalene-1-boronic acid pinacol ester | 88% | acs.org |

| Pyrene-1-boronic acid pinacol ester | 79% | thieme-connect.com |

| Phenanthrene-9-boronic acid pinacol ester | 97% | thieme-connect.com |

| Anthracene-9-boronic acid pinacol ester | 50% | thieme-connect.com |

| Coronene boronic acid pinacol ester | 90% | thieme-connect.com |

| Thiophene-based boronic esters | Good to high yields | nih.govacs.org |

| Benzene-1,4-diboronic acid bis(pinacol) ester | 75% | thieme-connect.com |

| Biphenyl-4,4'-diboronic acid bis(pinacol) ester | 92% | thieme-connect.com |

Data sourced from studies on N-alkylated dibromonaphthalene dicarboximide. acs.orgthieme-connect.com

Systematic Core-Substitution Effects on Reactivity and Structure

Direct substitution on the naphthalene core at the 2, 3, 6, and 7 positions has a profound impact on the electronic and optical properties of the resulting molecule, a concept extensively studied in the analogous naphthalene diimides (NDIs). researchgate.netacs.org Unlike N-substitution, which has a minimal effect on the frontier molecular orbitals, core substitution directly modulates the electron density of the aromatic system. researchgate.net

Introducing electron-donating groups (e.g., amines, alkoxides) or electron-withdrawing groups (e.g., halogens, cyano groups) onto the naphthalene backbone significantly alters the HOMO and LUMO energy levels. researchgate.net

Electron-Donating Groups (EDGs): Substitution with EDGs like amino or alkoxy groups turns the molecule into a "push-pull" system. This leads to strong intramolecular charge transfer (ICT) bands in the visible region of the spectrum, resulting in intensely colored and often highly fluorescent compounds. researchgate.netunige.ch The properties can be tuned across a wide wavelength range by varying the electron-donating ability of the core substituents. acs.org

Electron-Withdrawing Groups (EWGs): Substitution with EWGs like halogens or cyano groups makes the aromatic core more electron-deficient, or π-acidic. unige.ch This enhances π-stacking interactions and lowers the reduction potential, making these derivatives promising as n-type organic semiconducting materials. researchgate.netresearchgate.net

These modifications directly influence the molecule's color, fluorescence, and redox behavior. researchgate.net The conformation and orientation of the substituent relative to the naphthalene plane can also play a crucial role in determining the final properties. researchgate.net The strategic placement of substituents can therefore be used to engineer molecules with tailored optoelectronic characteristics.

The following table summarizes the observed effects of different substituents on the core of naphthalene diimides, which are indicative of the effects expected for this compound.

| Core Substituent | Type | Effect on Properties | Reference |

| Amino (-NHR) | Electron-Donating | Induces strong absorption in the visible range, color and fluorescence | researchgate.net |

| Alkoxy (-OR) | Electron-Donating | Creates colorful and highly fluorescent push-pull systems | researchgate.netunige.ch |

| Chloro (-Cl) | Electron-Withdrawing | Lowers reduction potential, promising for n-type semiconductors | researchgate.net |

| Morpholine | Electron-Donating | Strong absorbance in the visible spectrum, dependent on conformation | researchgate.net |

| Cyano (-CN) | Electron-Withdrawing | Produces exceptionally π-acidic systems | acs.orgunige.ch |

Advanced Characterization and Structural Elucidation of Naphthalene 2,3 Dicarboxamide and Its Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the molecular framework of naphthalene-2,3-dicarboxamide and its analogs.

Vibrational Spectroscopy (FT-IR, IR)

Fourier-transform infrared (FT-IR) and infrared (IR) spectroscopy are powerful tools for identifying the functional groups and probing the bonding environments within this compound and its derivatives. The presence of characteristic absorption bands confirms the molecular structure. For instance, the IR spectrum of Naphthalene-2,3-dicarboxaldehyde, a related precursor, shows conformity with its known structure. thermofisher.com In derivatives, such as those of naphthalene-2,6-dicarboxylic acid, FT-IR spectra clearly distinguish the starting material from the synthesized product. researchgate.net The spectra of naphthalene (B1677914) itself exhibit characteristic peaks that can be compared with its derivatives. nist.gov

Key vibrational modes for naphthalene dicarboxamides include the N-H stretching of the amide groups, typically observed in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent, usually appearing as strong absorptions between 1700 and 1600 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the naphthalene core are also readily identifiable. For example, in a study of a zinc-based metal-organic framework with naphthalene-2,6-dicarboxylic acid, the loss of bands at 2979, 2938, and 1647 cm⁻¹ in the FT-IR spectrum confirmed the removal of coordinated N,N-diethylformamide (DEF) molecules upon heating. iucr.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 | iucr.org |

| Carbonyl (C=O) | Stretching | 1700-1600 | iucr.org |

| Aromatic C-H | Stretching | ~3050 | researchgate.net |

| Aromatic C=C | Stretching | 1600-1450 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectrum of a naphthalene dicarboxamide, the protons on the naphthalene ring typically appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons are highly dependent on the substitution pattern on the naphthalene core. The amide protons (N-H) usually resonate at a downfield chemical shift, and their signals can sometimes be broadened due to quadrupole effects or chemical exchange. For example, in 2,6-naphthalenedicarboxamide (B1604900), the ¹H NMR spectrum in DMSO-d₆ shows signals at δ 8.51, 8.81, and 8.02-8.04 ppm corresponding to the aromatic protons. mdpi.com

The ¹³C NMR spectrum provides information about the carbon framework. The carbonyl carbons of the amide groups are typically observed in the range of δ 160-170 ppm. mdpi.com The carbons of the naphthalene ring resonate in the aromatic region (δ 120-140 ppm). For instance, the ¹³C NMR spectrum of 2,6-naphthalenedicarboxamide in DMSO-d₆ displays signals at δ 168.1, 133.4, 133.3, 129.2, 127.8, and 125.3 ppm. mdpi.com The study of various bis-naphthalimide derivatives has shown that while steric effects of substituents can influence the dicarboximide ring, the electronic effects on the electron distribution in the naphthalimide ring are often negligible, resulting in similar chemical shifts for the naphthalimide carbons across different derivatives. mdpi.com

| Compound | ¹H NMR Signals | ¹³C NMR Signals | Reference |

|---|---|---|---|

| 1,4-Naphthalenedicarboxamide | 8.30 (dd), 7.69 (s), 7.62 (s), 7.61 (dd) | 170.2, 136.3, 129.8, 126.7, 123.9 | mdpi.com |

| 2,6-Naphthalenedicarboxamide | 8.51 (d), 8.81 (s), 8.04 (s), 8.02 (dd) | 168.1, 133.4, 133.3, 129.2, 127.8, 125.3 | mdpi.com |

| 2,7-Naphthalenedicarboxamide | 8.53 (s), 8.16 (s), 8.06 (s), 7.53 (s) | 167.7, 135.3, 132.3, 31.4, 128.8, 127.7, 125.9 | mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption spectra are characterized by intense bands in the ultraviolet region, arising from π-π* transitions within the naphthalene chromophore and the amide groups.

The position and intensity of these absorption bands can be influenced by the substitution pattern on the naphthalene ring and the nature of the substituents on the amide nitrogen atoms. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red or blue shift of the absorption maxima. In a study of naphthalene diimide dyes, it was noted that interaction with metals can cause wavelength shifts and intensity changes in the absorption spectra. Theoretical studies on 1,4-naphthalene dicarboxylic acid-based dyes have shown that the absorption spectra exhibit a prominent intense band, and the solvent can have an effect on the absorption wavelength. For derivatives of naphthalene diimide, the absorption spectra are often dominated by intense, broad absorptions in the 500-600 nm range, characteristic of π-π* transitions. nsf.gov

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 1,6-Thio-PDI derivative | Toluene | 562 | π-π | nsf.gov |

| 1,7-Thio-PDI derivative | Toluene | 574 | π-π | nsf.gov |

| 1,6,7-Thio-PDI derivative | Toluene | 584 | π-π | nsf.gov |

| Naphthalene-based dimers (naft-2-4) | Chloroform | ~330, ~400, ~550 | π-π, ICT | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. rsc.org

Electron ionization (EI) mass spectrometry of naphthalene dicarboxamides often shows a prominent molecular ion peak [M]⁺•. For example, the EI-MS of 1,4-, 2,6-, and 2,7-naphthalenedicarboxamide all show a molecular ion peak at m/z = 214. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For the parent compound, Naphthalene-2,3-dicarboxylic acid, the precursor ion [M-H]⁻ at m/z 215.035 fragments to produce ions at m/z 171 and 127. nih.gov The fragmentation of naphthalene itself has also been studied. nist.gov

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | - | 214.22 (Calculated) | - | molbase.comnih.gov |

| 1,4-Naphthalenedicarboxamide | EI | 214 [M]⁺• | - | mdpi.com |

| 2,6-Naphthalenedicarboxamide | EI | 214 [M]⁺• | - | mdpi.com |

| 2,7-Naphthalenedicarboxamide | EI | 214 [M]⁺• | - | mdpi.com |

| Naphthalene-2,3-dicarboxylic acid | MS/MS | 215.035 [M-H]⁻ | 171, 127 | nih.gov |

X-ray Crystallography and Advanced Diffraction Methods

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction (SCXRD) for Elucidating Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the exact molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it provides invaluable insights into the supramolecular organization of molecules in the crystal lattice, which is often governed by non-covalent interactions such as hydrogen bonding and π-π stacking. preprints.org

| Compound | Crystal System | Space Group | Key Supramolecular Features | Reference |

|---|---|---|---|---|

| 1,4-Naphthalenedicarboxamide | Triclinic | P-1 | 1D H-bonded ladders, 2D sheets, weak π-π stacking | mdpi.com |

| 2,6-Naphthalenedicarboxamide | Triclinic | P-1 | 1D H-bonded ladders, 2D sheets | mdpi.com |

| 2,7-Naphthalenedicarboxamide | Monoclinic | - | 1D H-bonded ladders, cds topology | mdpi.com |

| [Zn(NDC)(DEF)] | - | - | 3D supramolecular framework from 2D layers | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is an indispensable non-destructive technique for the characterization of crystalline materials. It provides vital information about the crystal structure, phase composition, and purity of bulk samples of naphthalene dicarboxamides and related metal-organic frameworks (MOFs).

In the study of naphthalene dicarboxamide isomers, such as 1,4-, 2,6-, and 2,7-naphthalene dicarboxamide (NDA), PXRD is routinely used to confirm the phase purity of the synthesized bulk crystalline products. preprints.org The process involves recording the diffraction pattern from a powdered sample and comparing it to a pattern simulated from single-crystal X-ray diffraction (SCXRD) data. preprints.orgmdpi.com A close match between the experimental and simulated patterns confirms that the bulk material consists of a single, pure crystalline phase. preprints.orgfrontiersin.org For instance, the PXRD patterns for various NDAs have been recorded at room temperature using Cu-Kα radiation (λ = 1.54184 Å). preprints.orgmdpi.com

This comparative analysis is a standard procedure for verifying the identity of newly synthesized materials. nih.gov In the case of a zinc metal-organic framework incorporating naphthalene-2,6-dicarboxylate, the as-synthesized bulk material's identity was confirmed by the strong agreement between its experimental PXRD pattern and the one simulated from its known crystal structure. nih.goviucr.org Similarly, the high purity of bulk materials like the metal-organic framework CPM-s8 has been substantiated by the excellent match between its as-synthesized and simulated PXRD patterns. osti.gov

The technique is also capable of tracking phase changes. For example, after heating a zinc-based MOF ([Zn(NDC)(DEF)]) to remove coordinated solvent molecules, the loss of crystallinity was evidenced by the resulting PXRD pattern. nih.goviucr.org This demonstrates PXRD's utility in assessing the structural integrity of these materials under different conditions.

Table 1: PXRD Experimental and Simulation Details for Naphthalene Dicarboxamides

| Parameter | Details | Source |

|---|---|---|

| Instrument | Rigaku Mini-Flex600 Diffractometer | preprints.orgmdpi.com |

| Power | 600 W (40 kV, 15 mA) | preprints.orgmdpi.com |

| Radiation Source | Cu-Kα (λ = 1.54184 Å) | preprints.orgmdpi.com |

| Data Analysis | Comparison of experimental patterns with simulated patterns from SCXRD data | preprints.orgfrontiersin.org |

Surface and Morphological Characterization Techniques

Understanding the surface topography and nanoscale structure of this compound derivatives is critical, particularly for applications in electronics and materials science where interfaces and film quality play a defining role. Techniques such as Atomic Force Microscopy (AFM) and Electron Microscopy (FESEM, TEM) provide high-resolution imaging of these features.

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface morphology of thin films, offering three-dimensional topographical information at the nanoscale without the need for vacuum conditions. For naphthalene diimide (NDI) derivatives, which are studied for their semiconducting properties, AFM reveals critical details about grain size, film uniformity, and surface roughness. sioc-journal.cnacs.org

Studies on chiral NDI derivatives have shown a direct correlation between the thin film morphology observed by AFM and the material's performance in organic field-effect transistors (OFETs). sioc-journal.cn For example, thin films of mesomer and racemic NDI mixtures, when annealed, exhibited larger microstructures with fewer grain boundaries, which was consistent with their enhanced hole mobility compared to their optically pure counterparts. sioc-journal.cn

AFM analysis of NDI-Boc thin films revealed large grains up to 500 nm in dimension with a root-mean-square (RMS) surface roughness of 20 nm. acs.org Following thermal conversion to NDI-H, the grain size and RMS roughness decreased to approximately 150 nm and 15 nm, respectively. acs.org In another study, thin films of a polyfluorinated naphthalene-bis-hydrazimide were found to be exceptionally smooth, with an AFM-measured roughness of just 0.3 nm, indicating a highly oriented and molecularly flat surface. acs.org The morphology of NDI-based polymer films, such as P(NDI2OD-T2), is also heavily influenced by processing conditions, with AFM images showing distinct fibrillar structures that can be controlled by temperature. researchgate.net

Table 2: AFM Morphological Data for Naphthalene Diimide (NDI) Derivative Thin Films

| NDI Derivative | Substrate/Condition | Grain Size | RMS Roughness | Source |

|---|---|---|---|---|

| NDI-Boc | Si substrate | Up to 500 nm | 20 nm | acs.org |

| NDI-H (from thermal conversion) | Si substrate | ~150 nm | 15 nm | acs.org |

| Mesomer/Racemic NDI | Annealed at 100 °C | Larger microstructures | Fewer grain boundaries | sioc-journal.cn |

Electron Microscopy (FESEM, TEM) for Nanoscale Structure Analysis

Electron microscopy, including Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), provides unparalleled high-resolution imaging of the nanoscale and microscale structures of materials. These techniques are essential for visualizing the morphology of nanoparticles, the cross-sections of layered devices, and the self-assembled structures of naphthalene dicarboxamide derivatives. acs.orgacs.org

FESEM has been used to characterize the size and morphology of nano-sized transition metal complexes containing amide-appended macrocycles, revealing structures under 100 nm. researchgate.net In device applications, cross-sectional SEM images of perovskite solar cells have been used to estimate the thickness and uniformity of an NDI-H electron transport layer, confirming a thickness of about 40 nm. acs.org

TEM is particularly effective for resolving the intricate structures of self-assembled nanomaterials. For instance, TEM analysis revealed that dipeptide-functionalized naphthalene diimides (NDIs) self-assemble into distinct one-dimensional nanostructures. acs.org One derivative was observed to form left-handed helical nanofibers with a uniform diameter of 10 ± 1 nm, while another formed twisted nanoribbons with widths ranging from 20 to 70 nm. acs.org The combination of high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) with TEM, often referred to as electron tomography, allows for the three-dimensional characterization of complex nanostructures, providing information unattainable by conventional 2D microscopy. rafaldb.commdpi.com This advanced capability is crucial for a detailed understanding of the spatial arrangement and morphology of nanoscale materials. rafaldb.com

Table 3: Electron Microscopy Findings for Naphthalene Derivative Nanostructures

| Material/Derivative | Microscopy Technique | Observed Feature | Dimensions | Source |

|---|---|---|---|---|

| Nickel (II) Macrocyclic Complex | SEM | Nano-sized structures | < 100 nm | researchgate.net |

| Mn(II), Ni(II), Cu(II) Nanocomplexes | FESEM | Nanocomplexes | 44–58 nm | researchgate.net |

| NDI-H Electron Transport Layer | Cross-sectional SEM | Uniform layer | ~40 nm thick | acs.org |

| Dipeptide-NDI (AcKK-NDI-NH2) | TEM | Left-handed helical nanofibers | 10 ± 1 nm diameter | acs.org |

Computational Chemistry and Theoretical Modeling of Naphthalene 2,3 Dicarboxamide Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used quantum chemical methods to study the electronic structure and excited-state properties of molecules. These calculations are crucial for understanding the behavior of naphthalene (B1677914) dicarboxamide systems.

Geometric Optimization and Conformational Analysis, including Intramolecular Hydrogen Bonding

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For Naphthalene-2,3-dicarboxamide, a key structural feature is the relative orientation of the two amide groups and their relationship with the naphthalene core.

Conformational analysis of related dicarboxamides, such as N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, has been performed by exploring the potential energy surface through the rotation of specific dihedral angles. dergipark.org.tr Similar approaches can identify various conformers of this compound, with their relative stabilities determined by their computed total energies. dergipark.org.tr For instance, in a study of N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, eight different conformers were identified, with the most stable conformer having a specific set of torsion angles. dergipark.org.tr

Intramolecular hydrogen bonding (IMHB) plays a significant role in dictating the preferred conformation of many molecules. acs.orgmdpi.com In this compound, the proximity of the amide groups allows for the potential formation of IMHB between the hydrogen of one amide group and the oxygen of the other. The presence and strength of such bonds can be predicted by analyzing the distances between the donor and acceptor atoms in the optimized geometry. rsc.org For example, in certain molecules, the formation of a six-membered ring through an IMHB contributes to a downfield chemical shift of the N-H proton in NMR spectroscopy. acs.org Computational methods can confirm these low-energy conformations. acs.org

The planarity of the molecule is also a subject of interest. Studies on similar naphthalene dicarboxamides have shown that the amide groups can be twisted out of the plane of the naphthalene ring, with dihedral angles ranging from 22° to 40°. mdpi.compreprints.org This non-planar conformation can influence the crystal packing and intermolecular interactions. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Naphthalene Dicarboxamide Derivative

| Parameter | Calculated Value (Å or °) |

| C=O bond length | 1.197 - 1.199 |

| C-N bond length | 1.394 - 1.396 |

| C-C single bond length | 1.511 - 1.566 |

| Dihedral angle (amide-naphthalene) | 22 - 40 |

Data compiled from studies on related naphthalene dicarboxamide systems. dergipark.org.trmdpi.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the chemical reactivity and kinetic stability of the molecule. samipubco.com A smaller gap generally suggests a more reactive molecule. samipubco.com

For naphthalene-based systems, the HOMO is typically located on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. In this compound, the naphthalene ring system contributes significantly to the HOMO, while the electron-withdrawing dicarboxamide groups influence the LUMO. The precise distribution and energies of these orbitals can be visualized and quantified using DFT calculations. samipubco.com

The HOMO-LUMO gap of naphthalene itself has been calculated using DFT with various basis sets, with values around 4.75 eV. samipubco.com The introduction of substituents, such as the dicarboxamide groups, is expected to alter this gap. For instance, in a study of naphthalene tetracarboxylic diimide (NDI) compounds, the introduction of fluoroalkyl side chains was shown to significantly lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature. rsc.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for Naphthalene and a Related Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| NDI-CH₃ | -7.35 | -3.78 | 3.57 |

Data obtained from DFT calculations on naphthalene and a naphthalene tetracarboxylic diimide derivative. samipubco.comrsc.org

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer (IMCT) Pathways

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. scirp.org It provides a quantitative description of intramolecular charge transfer (IMCT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

For example, in a study of a complex containing thiophene (B33073) and carbonyl sulfide, NBO analysis identified the transfer of electron density from the lone pair of the oxygen atom in COS to an antibonding orbital of a C-H bond in thiophene as a key stabilizing interaction. periodicodimineralogia.it Similar analyses can be applied to this compound to map out the primary IMCT pathways.

Photophysical Mechanisms and Excited State Dynamics

Time-dependent DFT (TD-DFT) is employed to investigate the electronic excited states of molecules and their photophysical properties, such as absorption and emission spectra. rsc.org By calculating the vertical excitation energies and oscillator strengths, one can predict the UV-Vis absorption spectrum of a molecule. acs.org

For naphthalene-based dyes, the lowest energy electronic transitions are often characterized as intramolecular charge transfer (IMCT) from the naphthalene donor to an acceptor moiety. rsc.org TD-DFT calculations can confirm the nature of these transitions by analyzing the molecular orbitals involved. rsc.org

The excited-state dynamics, including processes like intersystem crossing (ISC) and internal conversion, can also be explored. mdpi.com For instance, in a Pt(II) complex bearing a naphthalene-diimide acceptor, excitation led to a series of processes involving different excited states with lifetimes ranging from picoseconds to microseconds. acs.org The decay pathways of excited states can be influenced by factors such as solvent polarity and the presence of specific functional groups. rsc.orgunige.ch TD-DFT can help elucidate the potential energy surfaces of the excited states, providing insights into the preferred relaxation pathways. rsc.org

Reaction Pathway Analysis and Transition State Theory

Computational methods can be used to explore the reaction mechanisms of this compound. This involves identifying the reactants, products, and any intermediates or transition states along a proposed reaction coordinate. Transition state theory can then be used to calculate reaction rates.

For example, the synthesis of Naphthalene-2,3-dicarboxylic acid via the Henkel process, which involves the carboxylation of alkali metal naphthoates, has been studied. acs.orggoogle.com Computational analysis could be used to model the reaction pathway of this process, identifying the transition state structures and calculating the activation energies for each step. This would provide a deeper understanding of the reaction mechanism and the factors that control the product distribution.

Similarly, the degradation pathways of related compounds have been investigated. For instance, the anaerobic degradation of naphthalene involves a series of reduction and β-oxidation-like steps. asm.org Theoretical modeling could be applied to elucidate the enzymatic reactions involved in the degradation of this compound, identifying key intermediates and the enzymes responsible for their transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly Processes

While quantum chemical calculations provide detailed information about the static properties of individual molecules, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules and their interactions in larger systems over time. mdpi.com

MD simulations can be used to study the self-assembly of this compound molecules into larger aggregates or nanostructures. acs.org By simulating a system containing multiple molecules in a solvent, one can observe how they interact and organize themselves through non-covalent interactions such as hydrogen bonding and π-π stacking. preprints.org These simulations can provide insights into the morphology and stability of the resulting self-assembled structures. cuny.edu

For instance, MD simulations have been used to study the self-assembly of peptide amphiphiles and benzenedicarboxylic acids, revealing the driving forces and mechanisms behind their organization into nanofibers and two-dimensional networks. acs.orgacs.org Similar simulations of this compound could predict its self-assembly behavior in different environments, which is crucial for its potential applications in materials science. Coarse-grained MD simulations, which simplify the representation of the molecule, can be used to study larger systems and longer timescales, providing insights into the formation of complex hierarchical structures. nih.gov

Advanced Applications and Functional Materials Derived from Naphthalene 2,3 Dicarboxamide

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rational design and synthesis of coordination polymers and MOFs from naphthalene-2,3-dicarboxamide-based ligands represent a significant area of materials science. By carefully selecting metal ions and ancillary ligands, scientists can control the resulting structures and, consequently, their functional properties.

Ligand Design and Metal Complexation Modalities

The versatility of naphthalene-dicarboxamide derivatives in ligand design is a key factor driving their use in coordination chemistry. The core naphthalene (B1677914) unit provides a rigid scaffold, while the amide functionalities offer sites for hydrogen bonding and coordination to metal centers. By modifying the substituents on the naphthalene ring or the amide nitrogen atoms, ligands with specific geometries and electronic properties can be synthesized. For instance, the introduction of pyridyl groups, as seen in N,N'-bis(pyridin-4-ylmethyl)naphthalene-2,6-dicarboxamide, creates ligands capable of bridging multiple metal centers to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. u-picardie.fr

The coordination of metal ions to these ligands can occur in various modes. The carboxylate groups, often present in the precursor naphthalene-dicarboxylic acids, can coordinate to metal ions in monodentate, bidentate, or bridging fashions. researchgate.netiucr.org The amide groups themselves can also participate in coordination, although this is less common. The choice of metal ion, with its specific coordination number and preferred geometry, plays a crucial role in determining the final structure of the coordination polymer or MOF. sci-hub.seacs.org For example, the use of Cd(II) ions with naphthalene-2,3-dicarboxylate and various N-donor co-ligands has led to the formation of a range of structures from 1D chains to complex 3D frameworks. acs.org

Structural Diversity and Topologies of this compound-based Frameworks

The combination of tailored ligands and various metal centers leads to a remarkable structural diversity in this compound-based frameworks. These structures can range from simple 1D chains to intricate 3D networks with specific topologies. sci-hub.seacs.org The use of ancillary ligands, such as bipyridines or other dicarboxylates, further expands the structural possibilities, allowing for the fine-tuning of the framework's dimensionality and porosity. acs.orgresearchgate.net

| Compound/System | Metal Ion | Ancillary Ligand(s) | Dimensionality | Topology/Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cd(ndc)]∞ | Cd(II) | None | 2D | (44.62) network | acs.org |

| {Cd2(ndc)2(2bpy)2(H2O)20.5}2 | Cd(II) | 2,2'-bipyridine | 0D (Tetranuclear) | Supramolecular network via H-bonding | acs.org |

| [Cd2(ndc)2(phen)2]∞ | Cd(II) | 1,10-phenanthroline | 1D | Supramolecular network via π-stacking | acs.org |

| {Cd(ndc)(4bpy)0.5(H2O)2}∞ | Cd(II) | 4,4'-bipyridine | 2D | (3,4)-connected (42.6)(42.63.8) layered net | acs.org |

| {Cd(ndc)(abp)(H2O)}∞ | Cd(II) | trans-4,4'-azobis(pyridine) | 3D | 4-connected irl topology (42.63.8) | acs.org |

| {Cd(ndc)(bpp)23}∞ | Cd(II) | 1,3-bis(4-pyridyl)propane | 3D | Homochiral diamond (dia) network | acs.org |

Luminescent Properties of this compound-based Coordination Complexes and MOFs

A significant area of interest in this compound-based coordination complexes and MOFs is their luminescent properties. The naphthalene core is inherently fluorescent, and its incorporation into rigid frameworks can enhance and modify its emission characteristics. The luminescence of these materials often originates from intraligand π→π* transitions within the naphthalene-dicarboxamide ligand. acs.org

Electrochemical Behavior of Coordination Polymers

For example, a 2D coordination polymer of Ni(II) with naphthalene-1,4-dicarboxylic acid, when deposited on a carbon nanotube-modified glassy carbon electrode, displayed excellent electrocatalytic activity towards the oxidation of fructose. researchgate.net In another study, a series of naphthalenediimide-based MOFs were investigated as cathode materials for lithium-ion batteries. acs.org The stability and porosity of the MOFs were found to significantly affect their battery performance, with more stable and porous structures exhibiting better capacity retention and higher lithium-ion diffusion coefficients. acs.org The reversible redox reaction of the DPNDI ligand was identified as the key mechanism for charge storage. acs.org

Principles of Crystal Engineering in Framework Design

The design and synthesis of these functional materials are guided by the principles of crystal engineering. This field focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules into crystalline solids with desired structures and properties. In the context of this compound-based frameworks, key interactions include coordination bonds between the ligand and metal ions, hydrogen bonding involving the amide groups, and π-π stacking interactions between the aromatic naphthalene rings. mdpi.comrsc.org

By strategically combining these interactions, researchers can direct the formation of specific network topologies. rsc.org For example, the use of ancillary ligands with different geometries and functionalities can effectively tune the final structure. acs.org The choice of solvent can also play a role in determining the resulting crystal structure. rsc.org The concept of secondary building units (SBUs), which are pre-formed polynuclear metal-ligand clusters, is a powerful tool in crystal engineering, allowing for the construction of complex and predictable framework architectures. rsc.orgccspublishing.org.cn

Supramolecular Assemblies and Host-Guest Chemistry

Beyond the realm of coordination polymers and MOFs, this compound and its derivatives are excellent building blocks for creating discrete supramolecular assemblies with applications in host-guest chemistry. The well-defined cavity and aromatic surfaces of these molecules make them suitable for encapsulating guest species.

Self-Assembly Principles and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, naphthalene dicarboxamides can form one-dimensional hydrogen-bonded ladders through a combination of C(4) chains and R2 2(8) rings. preprints.orgmdpi.com The relative orientation of these ladders is influenced by the substitution pattern on the naphthalene core. For instance, in 1,4- and 2,6-naphthalene dicarboxamides, the nearly linear arrangement of the amide groups leads to the formation of two-dimensional sheets. mdpi.comresearchgate.netresearchgate.net In contrast, the angular disposition of the amides in 2,7-naphthalene dicarboxamide results in a three-dimensional network. preprints.orgmdpi.com The dihedral angles between the naphthalene core and the amide groups in these structures typically range from 22° to 40°. preprints.orgmdpi.comresearchgate.netresearchgate.net

While hydrogen bonding is a dominant force, π-π stacking interactions between the electron-deficient naphthalene cores also play a significant, albeit sometimes weaker, role in the self-assembly process. preprints.orgresearchgate.net The energy of π-π stacking is generally around 2 kJ mol⁻¹, whereas hydrogen bonds can range from weak (4 kJ mol⁻¹) to strong (45 kJ mol⁻¹). preprints.org In some crystal structures, such as that of 1,4-naphthalene dicarboxamide, weak intra-sheet π-π stacking is observed. mdpi.com However, in other isomers like 2,6- and 2,7-naphthalene dicarboxamide, significant π-π stacking interactions are absent. preprints.org The interplay between these non-covalent forces allows for the fine-tuning of the resulting supramolecular architectures. nih.gov

Macrocyclic and Cyclophane Architectures Incorporating this compound Units

The naphthalene dicarboxamide motif has been successfully incorporated into macrocyclic and cyclophane structures, leading to hosts with well-defined cavities capable of encapsulating guest molecules. researchgate.netnih.gov These architectures often leverage the principles of self-assembly, with hydrogen bonding and π-π interactions directing the formation of the final structure.

A notable example is a cyclophane derived from 2,3:6,7-naphthalene bis(dicarboximide), which forms a nano-cavity with dimensions suitable for encapsulating guest molecules. researchgate.net X-ray analysis of this cyclophane revealed a distance of 7.8 Å between the two naphthalene bisimide units and 12.1 Å between the linker units. researchgate.net The synthesis of such macrocycles can be achieved through various methods, including one-pot imidation reactions. researchgate.net The incorporation of naphthalene diimide units into macrocycles can impart interesting electrochemical and electronic properties, making them promising for applications in organic electronics.

The design of these macrocycles allows for the creation of hydrophobic binding cavities with tunable size, shape, and electronic properties. upenn.edu By modifying the linker units and the substitution on the naphthalene core, it is possible to create receptors for a variety of guest molecules.

Molecular Recognition Phenomena in Host-Guest Systems

The well-defined cavities and functional groups of this compound-based macrocycles and cyclophanes make them excellent candidates for host-guest chemistry and molecular recognition. escholarship.orgmdpi.comijacskros.com These systems can selectively bind guest molecules through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. researchgate.netias.ac.in

A 2,3:6,7-naphthalene bis(dicarboximide)-derived cyclophane has been shown to form a stable host-guest complex with N-ethylcarbazole. researchgate.netnih.gov The binding constant for this complex was determined to be approximately 10⁴ M⁻¹ in carbon tetrachloride. researchgate.netnih.govzenodo.org Single-crystal X-ray analysis confirmed the encapsulation of the guest molecule within the host's cavity, stabilized by π-π and C-H-π interactions. researchgate.net This molecular recognition is highly dependent on the solvent, with non-polar solvents favoring stronger binding. researchgate.net

The principles of molecular recognition in these systems are similar to the "lock and key" model, where the host possesses a binding site that is complementary in size, shape, and chemical functionality to the guest molecule. escholarship.org The ability to design and synthesize receptors for specific molecules has significant implications for areas such as sensing, catalysis, and drug delivery. ijacskros.com

Photofunctional and Optoelectronic Materials

This compound derivatives have garnered significant attention for their potential in photofunctional and optoelectronic applications. Their inherent photophysical properties, which can be tuned through chemical modification, make them suitable for use in a variety of light-based technologies.

Investigation of Delayed Fluorescence and Phosphorescence Phenomena

Delayed fluorescence is a process where a molecule is excited to a singlet state, undergoes intersystem crossing to a triplet state, and then returns to the excited singlet state through thermal activation before emitting a photon. mdpi.comlibretexts.org Phosphorescence, on the other hand, involves the direct emission of a photon from a triplet state. mdpi.comwikipedia.org Both phenomena are of interest for applications in organic light-emitting diodes (OLEDs) and sensors.

A host-guest system composed of a 2,3:6,7-naphthalene bis(dicarboximide) cyclophane (NBICy) and N-ethylcarbazole (EtCz) has been shown to exhibit delayed fluorescence. researchgate.netnih.govresearchgate.net The complex displays a delayed fluorescence quantum yield of 6-8% in aerated solution, which increases to 36% under an inert atmosphere. researchgate.netnih.govzenodo.org The delayed fluorescence in this system arises from a charge-transfer state and has a lifetime of approximately 0.5 to 1.5 microseconds under aerated conditions. researchgate.net The rigid structure of the host-guest complex helps to minimize non-radiative decay pathways and protect the triplet excitons from quenching by molecular oxygen. nih.govzenodo.orgresearchgate.net

The study of phosphorescence in naphthalene-based systems has also been reported, particularly in the context of coordination polymers. rsc.org The stabilization of the triplet state through the formation of charge-transfer complexes with guest molecules can lead to phosphorescence emission. rsc.org

Studies on Intramolecular and Intermolecular Charge Transfer Processes

Charge transfer (CT) processes, both within a single molecule (intramolecular) and between different molecules (intermolecular), are fundamental to the operation of many organic electronic devices. chinesechemsoc.org Naphthalene dicarboxamides and their derivatives are excellent platforms for studying these processes due to their well-defined donor-acceptor characteristics. acs.orgacs.org

Intramolecular charge transfer has been observed in rigidly linked naphthalene-trialkylamine compounds. rsc.org In polar solvents, photoexcitation leads to the formation of a charge-transfer state, where an electron is transferred from the amine donor to the naphthalene acceptor. rsc.org The rate of this process is highly dependent on the solvent polarity and its ability to form hydrogen bonds. rsc.org

Intermolecular charge transfer is also a key feature of naphthalene dicarboxamide systems. acs.org For example, the fluorescence of 2,6-naphthalenedicarboxamide (B1604900) can be quenched by electron-rich nucleosides through an electron transfer mechanism. acs.org In host-guest systems, such as the NBICy-EtCz complex, the formation of a charge-transfer state upon complexation is responsible for the observed delayed fluorescence. researchgate.netnih.govresearchgate.net

The efficiency of charge separation and recombination can be influenced by the molecular architecture. nih.gov For instance, in a chiral covalent organic cage containing naphthalene-1,4:5,8-bis(dicarboximide) units, photoexcitation leads to intracage charge separation with a longer lifetime compared to simpler monomeric or dimeric systems. scispace.com

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. The distinct electronic and structural properties of this compound derivatives make them promising candidates for the development of such switches.

The switching mechanism in these systems often relies on photoinduced symmetry-breaking charge separation. unige.ch In this process, photoexcitation of a symmetric molecule containing two identical naphthalene dicarboxamide units can lead to an asymmetric charge distribution, effectively creating a dipole moment. unige.ch This charge separation can be influenced by the solvent and the nature of any substituents on the naphthalene core. unige.ch

While specific examples of molecular switches based solely on this compound are still emerging, the fundamental principles of photoinduced charge transfer and conformational changes observed in related naphthalene diimide systems provide a strong foundation for their future development. The ability to control the electronic state and geometry of these molecules with light opens up possibilities for their use in molecular electronics, data storage, and smart materials.

Advanced Polymeric Materials

The rigid and planar structure of the naphthalene unit makes this compound and its parent compounds valuable components in the synthesis of advanced polymeric materials. Their incorporation into polymer backbones can lead to materials with enhanced thermal, mechanical, and electronic properties.

Utilization as Building Blocks for High-Performance Polymers

Naphthalene-2,3-dicarboxylic acid, the precursor to this compound, serves as a crucial monomer in the production of high-performance polymers such as polyimides and polyamides. myskinrecipes.com These polymers are noted for their applications in industries that demand materials with high thermal stability and robust mechanical strength, like electronics for flexible printed circuit boards and insulating films. myskinrecipes.com The di-functional nature of naphthalene dicarboxylic acids allows them to act as building blocks, forming long polymer chains through reactions like polycondensation. solubilityofthings.com For instance, various isomers of naphthalene dicarboxylic acid are employed in the synthesis of polyesters like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.org The incorporation of the naphthalene moiety into the polymer backbone imparts rigidity, which contributes to these enhanced characteristics. solubilityofthings.com

Derivatives such as dimethyl 2,6-naphthalene dicarboxylate (NDC) are key ingredients in specialty polyester (B1180765) polymers, improving thermal stability, barrier properties, and mechanical strength. indoramaventures.com The synthesis of copolyesters using different isomers of naphthalenedicarboxylic acid allows for precise control over the material's softening point and stiffness. google.com This versatility makes naphthalene-based monomers fundamental in creating a wide array of high-performance polymers tailored for specific applications, from specialty films and high-performance fibers to engineering resins. indoramaventures.com

Tailoring of Material Properties through this compound Incorporation

The integration of this compound or its related naphthalene dicarboxylic acid units into a polymer's structure is a key strategy for tailoring its physical properties. google.com Incorporating the rigid naphthalene structure into polymer chains, such as in polyesters, significantly enhances their thermal stability. polymer-korea.or.krresearchgate.net For example, increasing the content of naphthalene units in copolyesters leads to a linear increase in the glass transition temperature (Tg) and improved thermal degradation behavior. polymer-korea.or.krresearchgate.net

This modification can influence a range of properties including melting point, crystallization temperature, glass transition temperature, and mechanical strength. google.com The specific isomer of the naphthalene dicarboxylic acid used can also fine-tune these characteristics. For instance, copolyesters made from a mixture of 2,6- and 2,7-naphthalene dicarboxylic acid residues allow for easy control over the polymer's softening point and stiffness, resulting in materials with excellent transparency and heat resistance. google.com Furthermore, side-chain engineering on polymers containing naphthalene diimide (NDI) units can profoundly influence the polymer's solubility, crystallinity, and molecular packing, which in turn affects its electronic properties for applications in organic electronics. mdpi.com

Chemical Sensing and Analytical Methodologies

This compound and its derivatives, particularly naphthalene-2,3-dicarboxaldehyde (NDA) and naphthalene diimides (NDIs), have found extensive use in the development of sensitive and selective analytical methods. Their unique fluorescent and electrochemical properties are harnessed for the detection and quantification of a wide range of chemical analytes.

Fluorescent and Electrochemical Probes for Chemical Analytes

Naphthalene diimide (NDI) derivatives are recognized for their electron-deficient aromatic core, making them excellent candidates for creating fluorescent and electrochemical sensors. acs.org These sensors often operate based on photo-induced electron transfer (PET) or anion-π interactions. acs.orgnih.gov NDI-based probes have been successfully developed for the selective detection of various anions, including fluoride. acs.org The interaction between the NDI core and the analyte can lead to a detectable change in the fluorescence or color of the probe. acs.orgacs.org For instance, the formation of a radical anion of an NDI derivative upon interaction with hydrazine (B178648) results in a "turn-on" fluorescence response, enabling its detection at very low concentrations. scispace.comrsc.org

The design of these probes can be finely tuned. For example, the packing of amphiphilic NDI derivatives in Langmuir monolayers at air/water interfaces influences their anion binding capabilities, which can be harnessed for developing sensing devices. nih.gov Furthermore, cobalt-based metal-organic frameworks (MOFs) incorporating NDI ligands have been shown to act as naked-eye colorimetric sensors for humidity and trace amounts of water in organic solvents. researchgate.net

Derivatization Reagents in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)

Naphthalene-2,3-dicarboxaldehyde (NDA) is a widely used pre-column and post-column derivatization reagent in HPLC and CE for the analysis of primary amines, amino acids, and peptides. researchgate.netresearchgate.netresearchgate.netpickeringlabs.com Since most amino acids lack native fluorescence, derivatization with a fluorogenic reagent like NDA is necessary for sensitive detection. researchgate.netresearchgate.net

NDA reacts with primary amines in the presence of a nucleophile, such as cyanide, to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netoptica.orgnih.gov This reaction is simple, rapid, and yields derivatives with excellent stability, which is a significant advantage over other reagents like o-phthalaldehyde (B127526) (OPA). researchgate.netoptica.org The resulting CBI adducts can be detected with high sensitivity using fluorescence or laser-induced fluorescence (LIF) detection, allowing for the analysis of analytes at attomole levels. researchgate.netoptica.org This methodology has been successfully applied to the simultaneous determination of various biogenic amines and amino acids in complex matrices like cheese and biological fluids. nih.govnih.gov

The table below summarizes the application of NDA in analytical techniques.

| Analytical Technique | Analyte Class | Detection Method | Key Advantages |

| HPLC | Primary Amines, Amino Acids, Peptides, Biogenic Amines | Fluorescence Detection | High sensitivity, stable derivatives, suitable for pre-column derivatization. optica.orgnih.gov |

| Capillary Electrophoresis (CE) | Primary Amines, Amino Acids | Laser-Induced Fluorescence (LIF), Electrochemical Detection | High separation efficiency, extremely low detection limits. researchgate.netresearchgate.netnih.gov |

Capacitive Sensing Applications (e.g., Humidity Sensors based on NDI derivatives)

Derivatives of naphthalene diimide (NDI) have emerged as promising functional materials for the fabrication of capacitive humidity sensors. researchgate.netswinburne.edu.au These sensors operate by measuring the change in capacitance of the NDI sensing layer upon exposure to varying levels of relative humidity (RH). researchgate.netswinburne.edu.au The adsorption of water molecules onto the surface of the NDI film alters its dielectric properties, leading to a measurable change in capacitance. researchgate.net

Researchers have designed and synthesized various NDI derivatives with different side chains to optimize sensor performance. researchgate.netswinburne.edu.au Thin films of these NDI materials are deposited onto substrates with interdigitated electrodes to create the sensing device. researchgate.netswinburne.edu.aucolab.ws These sensors have demonstrated high sensitivity across a wide range of relative humidity (e.g., 0-95% RH) at room temperature. researchgate.netswinburne.edu.aucolab.ws Key performance characteristics include good linearity, low hysteresis, excellent reproducibility, and long-term stability. researchgate.netswinburne.edu.au The performance of these sensors can be further optimized by adjusting the operating frequency. swinburne.edu.au The promising results from these studies highlight the potential of NDI-based materials for developing low-cost, efficient, and portable humidity sensors for applications in environmental monitoring, medical equipment, and food quality control. researchgate.netcolab.ws

The performance of a typical NDI-based humidity sensor is detailed below.

| Sensor Parameter | Performance Metric |

| Sensitivity | High, with significant capacitance change per %RH. researchgate.netcolab.ws |

| Operating Range | Wide, typically from 10% to 95% RH. colab.ws |

| Response/Recovery Time | Quick response and recovery. colab.ws |

| Hysteresis | Low, ensuring accuracy. researchgate.netcolab.ws |

| Stability | Good long-term stability. researchgate.netswinburne.edu.au |

Contributions to Fine Chemicals and Agrochemicals

This compound and its parent compound, naphthalene-2,3-dicarboxylic acid, are significant contributors to the synthesis of a variety of fine and specialty chemicals. Their rigid, planar naphthalene core provides a unique structural motif that is leveraged in the development of advanced materials and biologically active molecules.

Role as a Chemical Intermediate in Specialty Chemical Synthesis

This compound primarily serves as a chemical intermediate, most notably as a precursor to naphthalene-2,3-dicarboxylic acid. The dicarboxamide can be hydrolyzed to yield the corresponding diacid, which is a versatile building block in organic synthesis. This transformation is a key step that links the dicarboxamide to a wide array of high-value applications.

The resulting naphthalene-2,3-dicarboxylic acid is a recognized intermediate in the production of fine chemicals with important applications in several advanced fields. google.comchemicalbook.com Its utility spans the synthesis of materials for liquid crystal displays, pharmaceuticals, agrochemicals, specialized pigments, and inks. google.comchemicalbook.com The difficulty and cost of the industrial production of naphthalene-2,3-dicarboxylic acid have historically been a limiting factor, making efficient synthetic routes and intermediates like the dicarboxamide particularly relevant. google.com

The general pathway involves the conversion of this compound to the diacid, which is then further functionalized. For instance, the dicarboxylic acid can be converted into its anhydride (B1165640) or other derivatives to create polymers, dyes, and other specialty organic compounds. google.com The 2,3-substitution pattern of the naphthalene ring system imparts specific structural and electronic properties to the resulting molecules, which is crucial for their function in materials science and medicinal chemistry.

While direct, large-scale applications of this compound itself as an intermediate are not widely documented, its role as a raw material for producing its diacid analogue is a critical function. chemicalbook.com This relationship positions it as an important, albeit indirect, contributor to the synthesis of various specialty chemicals. The following table summarizes the key application areas for fine chemicals derived from the naphthalene-2,3-dicarboxylic acid intermediate, which in turn can be synthesized from this compound.

| Fine Chemical Category | Specific Application/Product Type | Role of the Naphthalene-2,3-dicarboxy Moiety | Reference |

| Liquid Crystal Materials | Components for Liquid Crystal Displays (LCDs) | Provides a rigid, aromatic core structure essential for forming liquid crystalline phases. | google.comchemicalbook.com |

| Pharmaceuticals | Synthesis of biologically active molecules and drug candidates. | Acts as a scaffold for building complex organic molecules with potential therapeutic properties. | google.comchemicalbook.com |

| Agrochemicals | Development of new pesticides and herbicides. | Forms the structural backbone of active ingredients designed to target specific biological pathways in pests or weeds. | google.comchemicalbook.com |

| Dyes and Pigments | Creation of specialty dyes, including those of the phthalocyanine (B1677752) type. | The aromatic system is a key chromophore, influencing the color and stability of the dye molecules. | google.com |

| Inks | Formulation of specialized inks. | Contributes to the chemical properties and performance of ink formulations. | google.comchemicalbook.com |

| Polymers | Production of specialized polymeric materials. | Serves as a monomer that imparts thermal stability and specific mechanical properties to the resulting polymer. | google.com |

Conclusion and Future Research Directions

Synthesis and Structural Control Advancements for Naphthalene-2,3-dicarboxamide Systems

The synthesis of this compound and its derivatives is foundational to exploring their properties and applications. A common synthetic route involves the conversion of the corresponding naphthalenedicarboxylic acid. For instance, naphthalene-2,3-dicarboxylic acid can be reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the diacid chloride. mdpi.com This intermediate can then be reacted with an appropriate amine to yield the desired dicarboxamide.

Recent advancements have also explored mechanochemical methods, which offer a more environmentally friendly alternative by reducing or eliminating the need for solvents. researchgate.net For example, ball milling has been successfully employed for the synthesis of polyaromatic compounds, a strategy that could be adapted for this compound synthesis. researchgate.net These solvent-free conditions are particularly advantageous for polyaromatic derivatives that often exhibit poor solubility in common solvents. researchgate.net

The interplay of hydrogen bonding and π–π stacking interactions also influences the final structure. While hydrogen bonding often dominates in creating robust networks like 2D sheets, weak π–π stacking can also occur between the naphthalene (B1677914) cores, further stabilizing the assembly. mdpi.com The ability to control these subtle interactions through the choice of substituents on the amide nitrogen atoms or by modifying the naphthalene core itself is a key area of ongoing research. This control is essential for designing materials with specific topologies and, consequently, tailored properties.

Emerging Applications and Multifunctional Material Development

The unique structural and electronic properties of this compound and its parent compounds, naphthalene diimides (NDIs), have led to their exploration in a variety of emerging applications, particularly in the realm of multifunctional materials. These applications often leverage the compounds' thermal stability, tendency to self-assemble, and their electron-accepting nature.